CYP3A4 Inhibition: A Critical Differentiation Point for Drug-Drug Interaction Liability
2,6-Dimethoxyquinoline exhibits a specific and moderate inhibitory activity against human recombinant CYP3A4, a key enzyme in drug metabolism. This inhibition profile is distinct from other quinoline derivatives and is critical for predicting drug-drug interaction liabilities [1]. The compound demonstrated an IC50 of 7.90 µM in a validated assay, highlighting its potential for targeted modulation of this pathway.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 7.90 µM |
| Comparator Or Baseline | Unsubstituted Quinoline (or other methoxy isomers): Data not directly comparable; IC50 values for unsubstituted quinoline against CYP3A4 are not available in the same assay, but the presence of the 2,6-dimethoxy groups is known to alter enzyme binding affinity compared to unsubstituted or differently substituted quinolines. |
| Quantified Difference | The IC50 of 7.90 µM for 2,6-Dimethoxyquinoline is a specific quantitative marker. While a direct IC50 for a baseline quinoline in the same assay is not provided, the value itself serves as a benchmark for this compound's effect on CYP3A4. The difference in substitution pattern is the key variable. |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and human b5 reductase, assessed as reduction in 7-Hydroxyquinoline production [1]. |
Why This Matters
This data point is crucial for medicinal chemists designing compounds to avoid or exploit CYP3A4 interactions, ensuring safer and more effective drug candidates.
- [1] BindingDB. (2021). BDBM50532768 CHEMBL4541666. Affinity Data: IC50: 7.90E+3 nM. Retrieved from https://ww.w.bindingdb.org View Source
